molecular formula C15H18F3N3O B2969954 N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide CAS No. 2310207-81-7

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide

Cat. No.: B2969954
CAS No.: 2310207-81-7
M. Wt: 313.324
InChI Key: WMKYYAACAUCVLX-UHFFFAOYSA-N
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Description

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide is a useful research compound. Its molecular formula is C15H18F3N3O and its molecular weight is 313.324. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O/c1-2-3-4-14(22)20-12-7-8-21(10-12)13-6-5-11(9-19-13)15(16,17)18/h2,5-6,9,12H,1,3-4,7-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKYYAACAUCVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18F3N3C_{15}H_{18}F_3N_3, highlighting the presence of a trifluoromethyl group which enhances lipophilicity and may influence its pharmacological properties. The compound contains a pyrrolidine moiety, known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in tumor models.
  • Neuroprotective Effects : Certain pyrrolidine derivatives have demonstrated neuroprotective properties against excitotoxicity, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
EPPTBNeuroprotection
EF24Anticancer
T1AMNeuroprotection

The precise mechanism of action for this compound remains largely unexplored. However, related compounds have been studied for their interactions with various biological targets, including:

  • Trace Amine Associated Receptor 1 (TAAR1) : Activation of this receptor has been linked to neuroprotective effects.
  • Protein Kinase Activation : Inhibition or modulation of specific kinases such as AKT and PKA has been observed in related studies, indicating a potential pathway for therapeutic effects.

Case Studies

  • Neuroprotection Study : A study involving organotypic hippocampal slices demonstrated that related compounds could significantly reduce cell death induced by kainic acid, suggesting a protective role against excitotoxicity .
  • Cancer Cell Line Testing : In vitro studies have shown that certain pyrrolidine derivatives exhibit enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapy agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrolidine-pyridine core in N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)pent-4-enamide?

  • Methodology : The pyrrolidine ring can be synthesized via cyclization reactions, while the trifluoromethylpyridine moiety is typically introduced through nucleophilic aromatic substitution or cross-coupling. For example, similar compounds (e.g., antiviral agents with pyrrolidin-3-yl substituents) use triethylamine in acetonitrile at 60°C under inert conditions for amine coupling . Purification often involves normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, 1H^1H NMR (400 MHz, CDCl3_3) can confirm proton environments, such as aromatic signals (δ 8.48–8.46 ppm for pyridine protons) and trifluoromethyl groups (distinct 19F^{19}F NMR signals). X-ray crystallography is used for absolute stereochemical confirmation in related compounds .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

  • Methodology : LogP values (lipophilicity) and pKa are calculated using computational tools (e.g., ACD/Labs). Stability under physiological pH (e.g., phosphate buffer at pH 7.4) is tested via HPLC, with degradation products identified by LC-MS. Trifluoromethyl groups enhance metabolic stability, as seen in antiviral analogs .

Advanced Research Questions

Q. How does the trifluoromethylpyridine moiety influence target binding in enzyme inhibition studies?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with/without the trifluoromethyl group. For instance, replacing CF3_3 with Cl or H in pyridine-based inhibitors reduces binding affinity by 10–100-fold in viral proteases . Molecular docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets .

Q. What experimental designs address low yields in coupling reactions involving pent-4-enamide?

  • Methodology : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE). For example, substituting DMF with acetonitrile increases yields from 30% to 60% in similar amide couplings . Catalytic additives (e.g., DMAP) or microwave-assisted synthesis may further improve efficiency .

Q. How are contradictions in biological activity data resolved across different assay models?

  • Methodology : Cross-validate results using orthogonal assays. For example, discrepancies in IC50_{50} values between cell-based and enzyme inhibition assays may arise from off-target effects. Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What strategies mitigate metabolic instability of the pyrrolidine-pent-4-enamide backbone?

  • Methodology : Introduce steric hindrance (e.g., methyl groups on pyrrolidine) or replace labile bonds (e.g., amide-to-urea substitution). In vivo pharmacokinetic studies in rodents show that fluorinated analogs exhibit longer half-lives (t1/2_{1/2} = 4–6 hours vs. 1–2 hours for non-fluorinated) .

Key Challenges & Recommendations

  • Stereochemical Purity : Chiral centers in pyrrolidine require asymmetric synthesis (e.g., chiral auxiliaries or enzymes) to avoid racemization .
  • Data Reproducibility : Standardize assay protocols (e.g., cell lines, buffer compositions) to minimize variability .

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